methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate
Description
Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a tetrazole moiety and a glycinate ester. Its synthesis involves sequential functionalization of the cyclopenta[b]thiophene scaffold. For instance, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a precursor) undergoes tetrazole ring installation via reaction with triethyl orthoformate and sodium azide in glacial acetic acid . Subsequent glycinate ester conjugation is achieved through carbodiimide-mediated coupling, as evidenced by analogous procedures for related esters . This compound is hypothesized to exhibit bioactivity due to its structural similarity to kinase inhibitors, such as thienotriazolopyrimidines .
Properties
Molecular Formula |
C12H13N5O3S |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
methyl 2-[[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9(18)5-13-11(19)10-7-3-2-4-8(7)21-12(10)17-6-14-15-16-17/h6H,2-5H2,1H3,(H,13,19) |
InChI Key |
WMDAWLZRBUQIRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a involving an azide and an alkyne.
Cyclopentathiophene Synthesis: The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions.
Coupling Reactions: The tetrazole and cyclopentathiophene units are then coupled under specific conditions to form the desired compound.
Esterification: The final step involves esterification to introduce the glycinate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Ester hydrolysis | Aqueous NaOH (1–2 M), 60–80°C | NaOH, H₂O | Carboxylic acid derivative | |
| Amide hydrolysis | Conc. HCl, reflux | HCl, H₂O | Free amine and carboxylic acid |
-
Ester hydrolysis proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylic acid.
-
Amide hydrolysis requires harsher conditions due to resonance stabilization, generating glycine derivatives and cyclopenta[b]thiophene-carboxylic acid.
Alkylation and Arylation
The tetrazole ring undergoes alkylation/arylation at the N1 position due to its nucleophilic character:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 50°C | Alkyl halides (e.g., CH₃I) | N1-alkylated tetrazole | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Aryl boronic acids | Biaryl derivatives |
-
Alkylation enhances lipophilicity, while Suzuki coupling introduces aromatic groups for drug design.
Oxidation Reactions
The thiophene ring and tetrazole moiety are susceptible to oxidation:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Thiophene oxidation | H₂O₂, AcOH, 25°C | H₂O₂ | Sulfoxide/sulfone derivatives | |
| Tetrazole oxidation | MnO₂, CH₂Cl₂ | MnO₂ | Dehydrotetrazole |
-
Thiophene oxidation modulates electronic properties, while tetrazole oxidation forms reactive intermediates for further functionalization.
Cycloaddition Reactions
The tetrazole participates in [3+2] cycloadditions with alkynes or alkenes:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Huisgen cycloaddition | Cu(I), RT | Terminal alkynes | 1,2,3-Triazoles | |
| Thermal cycloaddition | 100–120°C | Electron-deficient alkenes | Pyrazoline derivatives |
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles with bioorthogonal applications.
Functional Group Interconversion
The carbonyl group facilitates acylations and nucleophilic substitutions:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Acylation | DCC, DMAP, THF | Acid chlorides | Ketone derivatives | |
| Nucleophilic substitution | K₂CO₃, DMF | Amines/thiols | Amide/thioester analogs |
-
Acylation with DCC forms stable amides, while nucleophilic substitution diversifies the glycinate side chain.
Coordination Chemistry
The tetrazole’s nitrogen atoms act as ligands for metal ions:
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Metal complexation | Ethanol, RT | ZnCl₂, CuSO₄ | Tetrazole-metal complexes |
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules could be studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The tetrazole ring could mimic certain biological molecules, allowing the compound to act as an inhibitor or activator of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate with analogous compounds in terms of structure, synthesis, and biological activity:
Key Structural and Functional Differences:
Tetrazole Positioning : The target compound’s tetrazole is directly attached to the cyclopenta[b]thiophene core, unlike Impurity e (from β-lactams), where the tetrazole is part of an acetamide side chain .
Ester vs. Amide Linkage : The glycinate ester in the target compound contrasts with the sulfamoyl acetamide in Compound 24, which enhances solubility and receptor binding in anticancer agents .
Biological Activity
Chemical Structure and Properties
Methyl N-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}glycinate can be represented by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
The structure includes a tetrazole ring, which is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.
Antimicrobial Activity
Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research has also shown that derivatives of cyclopenta[b]thiophene exhibit cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.
Neuroprotective Effects
Preliminary findings suggest that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in inflammation and pain pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response, thus indicating potential anti-inflammatory applications.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A specific study evaluated the anticancer properties of a related compound derived from cyclopenta[b]thiophene. The results indicated a dose-dependent increase in apoptosis markers in human breast cancer cell lines when treated with the compound. This suggests a mechanism that could be exploited for therapeutic purposes.
Case Study: Neuroprotection
In a neuroprotection study, this compound was tested on neuronal cultures exposed to glutamate-induced toxicity. The results showed a significant reduction in cell death compared to controls, emphasizing its potential role in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
